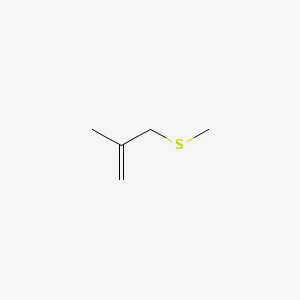

2-Methyl-3-(methylthio)-1-propene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-methylsulfanylprop-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10S/c1-5(2)4-6-3/h1,4H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSJHBMVJFGCIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CSC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200348 | |

| Record name | 2-Methyl-3-(methylthio)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52326-10-0 | |

| Record name | 2-Methyl-3-(methylthio)-1-propene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052326100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-(methylthio)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Preparation

Established Chemical Synthesis Routes for Related Alkenyl Methyl Sulfides

The creation of the thioether linkage in alkenyl methyl sulfides is a cornerstone of their synthesis. Several well-established methods have been refined over the years to afford these molecules with varying degrees of efficiency and selectivity.

Nucleophilic Substitution Reactions with Thiomethoxides

A fundamental and widely employed method for the synthesis of methyl thioethers involves the reaction of a suitable electrophile with a thiomethoxide source, typically sodium thiomethoxide (NaSMe). In the context of alkenyl methyl sulfides, this involves the SN2 or SN2' reaction of an appropriate alkenyl halide with the thiomethoxide nucleophile. The regioselectivity of the attack, whether at the alpha-carbon (SN2) or the gamma-carbon of an allylic system (SN2'), is a key consideration in these reactions.

For instance, the reaction of an allyl halide with a thiolate is a common strategy. The nucleophilic attack of the thiolate anion on the electrophilic carbon of the alkyl halide results in the formation of the C-S bond and the displacement of the halide leaving group. libretexts.orglibretexts.org The choice of solvent and reaction conditions can influence the outcome, particularly in cases where allylic rearrangement is possible.

A specific example involves the reaction of 1-bromooctane (B94149) with a hydrosulfide (B80085) anion to produce 1-octanethiol, which can then be alkylated. nih.gov To avoid the formation of sulfide (B99878) byproducts from a second SN2 reaction, thiourea (B124793) can be used as a sulfur nucleophile, which, after forming an isothiourea salt, is hydrolyzed to the thiol. nih.govtaylorandfrancis.com

Alkylation of Thiols with Alkenyl Halides

The alkylation of thiols with alkenyl halides represents another robust and versatile approach to alkenyl methyl sulfides. thieme-connect.com This method is analogous to the Williamson ether synthesis and typically proceeds via an SN2 mechanism. mdpi.com The thiol is first deprotonated with a suitable base to form a more nucleophilic thiolate anion, which then attacks the alkenyl halide. nih.govmdpi.com

The selection of the base is crucial and can range from strong bases like sodium hydride to weaker bases such as potassium carbonate, depending on the acidity of the thiol. thieme-connect.commdpi.com The reaction is subject to the typical limitations of SN2 reactions, including steric hindrance around the electrophilic carbon. mdpi.com For example, the synthesis of various 2-alkenylsulfanyl-1-methylimidazoles has been successfully achieved by alkylating 1-methylimidazole-2-thiol (B7734623) with different alkenyl halides, such as prenyl bromide and trans-cinnamyl chloride, in the presence of bases like sodium methoxide (B1231860) or potassium carbonate. researchgate.net

| Reactant 1 | Reactant 2 | Base/Solvent | Product | Yield (%) |

| 1-methylimidazole-2-thiol | prenyl bromide | i-PrOH/i-PrONa | 1-methyl-2-prenylsulfanylimidazole | 78-86 |

| 1-methylimidazole-2-thiol | trans-cinnamyl chloride | MeOH/MeONa | 1-methyl-2-cinnamylsulfanylimidazole | 94-97 |

| 1-methylimidazole-2-thiol | butenyl bromide | K2CO3/Me2CO | 2-(3-butenyl)sulfanyl-1-methylimidazole | 33-75 |

| Table 1: Synthesis of 2-alkenylsulfanyl-1-methylimidazoles via Alkylation of a Thiol. researchgate.net |

Derivatives and Analogues Synthesized from Sulfur-Containing Precursors

Beyond direct thiol alkylation, other sulfur-containing precursors can be utilized to generate alkenyl methyl sulfides and their analogues. Thiourea, for example, serves as an odorless and stable sulfur source, avoiding the use of volatile and malodorous thiols. taylorandfrancis.com The reaction of an organic halide with thiourea can produce thioethers in a one-pot synthesis. taylorandfrancis.com This method offers advantages in terms of handling and reduced toxicity. taylorandfrancis.com

Another approach involves the use of Bunte salts (S-alkyl or S-aryl thiosulfates), which can react with Grignard reagents to form sulfides. organic-chemistry.org This method also circumvents the need for thiols. organic-chemistry.org Furthermore, xanthates have been employed as thiol-free reagents for the synthesis of both alkyl and aryl thioethers from organic halides. mdpi.com

Catalytic Approaches in Organosulfur Propene Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to enhance efficiency, selectivity, and substrate scope. The synthesis of organosulfur propenes has benefited significantly from the development of various transition-metal-catalyzed reactions.

Palladium catalysts are widely used for the formation of C-S bonds. thieme-connect.com The palladium-catalyzed cross-coupling of alkenyl halides with thiols, often referred to as thioetherification, is a powerful tool for constructing alkenyl sulfides. acs.orgamanote.com Catalysts derived from ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) have shown high efficacy even at low catalyst loadings. acs.org

Rhodium catalysts have also emerged as effective promoters for the synthesis of organosulfur compounds. mdpi.comacs.org Rhodium(III)-catalyzed C-H alkenylation of phenylphosphine (B1580520) sulfides with alkenes provides a direct route to ortho-alkenylated products. acs.org Additionally, rhodium can catalyze the hydrothiolation of dienes, with the regioselectivity (allylic vs. homoallylic sulfide) being controlled by the counterion of the rhodium complex. organic-chemistry.org

Copper-catalyzed reactions, particularly Ullmann-type couplings, have a long history in thioether synthesis and continue to be developed. thieme-connect.com Copper catalysts can facilitate the deborylthiolation of organoborons with thiosulfonates to produce aryl and alkenyl sulfides under mild conditions. rsc.org Furthermore, copper nanoparticles supported on titanium dioxide have been shown to effectively catalyze the hydrothiolation of alkynes. nih.gov

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for organosulfur compounds, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One significant area of development is the use of alternative, "greener" solvents. Water, ionic liquids, and deep eutectic solvents are being explored as replacements for traditional volatile organic solvents in the synthesis of sulfur-containing heterocycles and thioethers. researchgate.net

Mechanochemistry, which involves conducting reactions in the solid state using mechanical force (e.g., ball milling), offers a solvent-free approach to the synthesis of organosulfur compounds. Current time information in Bangalore, IN. This technique can lead to the efficient formation of various sulfur heterocycles without the need for hazardous solvents.

The development of thiol-free synthetic methods, as mentioned in section 2.1.3, is another key aspect of green chemistry in this field. By using precursors like thiourea or xanthates, the handling of foul-smelling and often toxic thiols can be avoided. taylorandfrancis.commdpi.com Organocatalysis, which uses small organic molecules as catalysts instead of metals, is also gaining traction. For example, a photochemical organocatalytic protocol has been developed for the synthesis of thioethers from aryl chlorides and alcohols using tetramethylthiourea (B1220291) as a sulfur source, operating under mild conditions. nih.gov

Industrial Scale Production Considerations for Structurally Related Compounds

The industrial production of alkenyl methyl sulfides and related thioethers involves considerations of cost, safety, efficiency, and environmental impact. While specific industrial processes for 2-Methyl-3-(methylthio)-1-propene are not widely documented, the production of structurally related compounds provides insights into common industrial practices.

For large-scale synthesis, the choice of raw materials is critical. Readily available and inexpensive starting materials are preferred. researchgate.net For example, methyl phenyl sulfide and dimethyl sulfide are produced in large quantities industrially and can serve as precursors for other sulfides. researchgate.net The synthesis of methanethiol (B179389), a key building block for many organosulfur compounds, can be achieved catalytically from mixtures of carbon monoxide, hydrogen, and hydrogen sulfide over catalysts like α-Al2O3. rsc.org

Catalyst selection and longevity are also major factors in industrial settings. Heterogeneous catalysts are often favored as they can be more easily separated from the reaction mixture and potentially reused, reducing costs and waste. thieme-connect.com The transition from batch processing to continuous flow reactors can also offer advantages in terms of safety, control, and scalability.

Finally, waste minimization and adherence to environmental regulations are paramount. The development of greener synthetic routes, as discussed in the previous section, is not only academically interesting but also crucial for the economic and environmental viability of industrial chemical production.

Reaction Mechanisms and Chemical Reactivity of 2 Methyl 3 Methylthio 1 Propene and Analogues

Addition Reactions and Regioselectivity

Addition reactions to the double bond of 2-Methyl-3-(methylthio)-1-propene involve the breaking of the pi (π) bond and the formation of two new single bonds. The regioselectivity of these reactions—the preferential orientation of addition—is governed by electronic and steric factors, often following established principles like Markovnikov's rule or proceeding via an anti-Markovnikov pathway depending on the reaction conditions. masterorganicchemistry.comchemistrysteps.com

In an electrophilic addition, such as with a hydrohalic acid (H-X), the reaction proceeds via the most stable carbocation intermediate. For this compound, the addition of a proton (H⁺) could lead to two potential carbocations. Addition to the C1 carbon would form a more stable tertiary carbocation at the C2 position. The neighboring sulfur atom can further stabilize this positive charge through participation, potentially forming a cyclic thiiranium ion intermediate. This intermediate would then be opened by the nucleophile.

In contrast, reactions like hydroboration-oxidation proceed with anti-Markovnikov regioselectivity. doubtnut.com In this case, the boron atom adds to the less substituted carbon (C1), and subsequent oxidation replaces it with a hydroxyl group. doubtnut.com This results in the alcohol forming on the terminal carbon.

| Reagent | Mechanism Type | Expected Major Product | Regioselectivity |

|---|---|---|---|

| HBr (dark, no peroxides) | Electrophilic Addition | 2-Bromo-2-methyl-3-(methylthio)propane | Markovnikov |

| HBr (with peroxides/light) | Free Radical Addition | 1-Bromo-2-methyl-3-(methylthio)propane | Anti-Markovnikov |

| 1. BH₃-THF 2. H₂O₂, NaOH | Hydroboration-Oxidation | 2-Methyl-3-(methylthio)-1-propanol | Anti-Markovnikov doubtnut.com |

| H₂O, H⁺ (acid-catalyzed hydration) | Electrophilic Addition | 2-Methyl-3-(methylthio)-2-propanol | Markovnikov |

Oxidative Transformations and Degradation Pathways

The sulfur atom in this compound is susceptible to oxidation, typically yielding the corresponding sulfoxide (B87167) and, under stronger conditions, the sulfone. mdpi.com Photooxidation, in particular, offers complex and diverse mechanistic pathways. nih.govacs.org

The photooxidation of sulfides in the presence of a photosensitizer and oxygen generally proceeds through one of two primary mechanisms. rsc.org

Singlet Oxygen Mechanism : The photosensitizer absorbs light and transfers its energy to ground-state triplet oxygen (³O₂) to generate the highly reactive singlet oxygen (¹O₂). This electrophilic species attacks the electron-rich sulfur atom to form a persulfoxide intermediate. koreascience.krrsc.org This intermediate is often unstable and can react further.

Electron Transfer Mechanism : In some cases, the excited photosensitizer can engage in an electron transfer with the sulfide (B99878). This generates a sulfide radical cation and a superoxide (B77818) radical anion. acs.orgrsc.org The sulfide radical cation can then react with ground-state oxygen to eventually form the sulfoxide. rsc.org The dominant pathway can depend on the specific sulfide structure and reaction conditions. rsc.org

The key intermediate in the singlet oxygen pathway is the persulfoxide (R₂S⁺OO⁻). koreascience.kr This species can be considered a sulfur-centered peroxy radical intermediate. In a common pathway, the persulfoxide reacts with a second molecule of the original sulfide, transferring one oxygen atom to it and resulting in the formation of two molecules of the sulfoxide. rsc.org

In the electron transfer pathway, the primary radical intermediate is the sulfide radical cation (R₂S•⁺). rsc.org This species' subsequent reaction with oxygen leads to the oxidized products. The formation of these radical intermediates is central to the photooxidative degradation of alkenyl sulfides.

For allyl sulfides, such as the analogue 3-(methylthio)-1-propene, the persulfoxide intermediate has access to a unique decomposition pathway. koreascience.krhmdb.ca If the sulfide possesses an activated hydrogen atom on a carbon adjacent to the sulfur (an allylic hydrogen), an intramolecular hydrogen transfer can occur within the persulfoxide. koreascience.kr This rearrangement is thought to yield an S-hydroperoxysulfonium ylide. This intermediate is unstable and readily undergoes carbon-sulfur (C-S) bond fragmentation, leading to the formation of an aldehyde and a thiol-containing fragment. koreascience.kr This represents a significant degradation pathway that competes with simple oxidation to the sulfoxide.

| Oxidation Method | Key Intermediate(s) | Major Product(s) | Reference |

|---|---|---|---|

| Photooxidation (Dye-sensitized) | Singlet Oxygen, Persulfoxide | 2-Methyl-3-(methylsulfinyl)-1-propene (Sulfoxide) | koreascience.krrsc.org |

| m-CPBA Oxidation | - | 2-Methyl-3-(methylsulfonyl)-1-propene (Sulfone) | mdpi.com |

| Photooxidation (Allylic H transfer) | Persulfoxide, S-hydroperoxysulfonium ylide | Methacrolein (B123484), Methanethiol (B179389) (from C-S cleavage) | koreascience.kr |

Stereochemical Aspects in Reactions Involving the Propene Moiety

The stereochemistry of addition reactions is determined by how the new bonds are formed relative to each other, either on the same side (syn-addition) or on opposite sides (anti-addition) of the double bond. masterorganicchemistry.com

Anti-addition is characteristic of reactions that proceed through a cyclic intermediate. For example, the addition of halogens often involves a cyclic halonium ion (or in this case, potentially a thiiranium ion), leading to the two new groups adding to opposite faces of the original double bond. acs.org

Syn-addition is observed in reactions like hydroboration, where the B-H bond adds across the double bond from the same face in a concerted step. doubtnut.com

Because the double bond in this compound is prochiral, addition reactions that create a new stereocenter at the C2 position will result in a racemic mixture of enantiomers, unless a chiral reagent or catalyst is used. The stereoselective synthesis of specific isomers, such as (Z)-β-halo alkenyl sulfides from haloalkynes, demonstrates that high stereocontrol is achievable in related systems through careful choice of reagents and conditions. rsc.org

Mechanistic Insights into Uncatalyzed and Catalyzed Conversions

Many reactions of this compound can be performed under uncatalyzed conditions, such as direct photooxidation or electrophilic additions. However, catalysts are often employed to enhance reaction rates and control selectivity.

Uncatalyzed Conversions : The photooxidation via singlet oxygen is a prime example of an uncatalyzed (though photosensitized) reaction. rsc.org Similarly, the addition of a strong acid like HBr can proceed without a catalyst.

Catalyzed Conversions : Catalysis can manifest in several ways. In the photooxidation of some sulfides, the conversion of the persulfoxide intermediate to the sulfoxide is shown to be subject to general acid catalysis. koreascience.kr A protic solvent or a carboxylic acid can protonate the persulfoxide, facilitating its collapse to the final product. koreascience.kr Furthermore, transition metals, particularly palladium, are widely used to catalyze cross-coupling and functionalization reactions involving thioethers. For instance, Pd-catalyzed methods have been developed for transthiolation, where the methylthio group is transferred to another molecule, showcasing the ability of catalysts to activate the C-S bond. researchgate.net Advanced catalytic systems using specific ligands can achieve high levels of chemo-, regio-, and stereoselectivity in addition reactions to unsaturated systems, often by controlling substrate-catalyst interactions through hydrogen bonding or chelation. researchgate.net Computational studies, such as Density Functional Theory (DFT), provide deeper mechanistic insights by modeling transition states, revealing how catalysts can lower activation energy barriers and direct stereochemical outcomes. acs.org

Natural Occurrence and Biogenic Pathways of 2 Methyl 3 Methylthio 1 Propene

Identification in Biological Matrices

The detection and identification of specific volatile compounds within complex biological systems, such as those undergoing fermentation, is a challenging analytical task. While a wide array of VSCs are known to be produced, the presence of a specific isomer like 2-Methyl-3-(methylthio)-1-propene requires precise and targeted analysis.

Garlic (Allium sativum) and its processed forms are well-known for their rich and complex profiles of organosulfur compounds. nih.gov Fermentation and aging processes, which lead to products like black garlic, further alter this profile, generating a different spectrum of volatile molecules. nih.govmichaelrene.com Numerous studies have identified the isomer of the target compound, 3-(methylthio)-1-propene (commonly known as allyl methyl sulfide), as a significant volatile in fresh, processed, and pickled garlic. nih.govkoreascience.kr This compound is also a known metabolite in humans after garlic consumption. frontiersin.org However, based on a review of available scientific literature, the specific isomer This compound has not been documented as a naturally occurring compound in fermented or other processed garlic systems.

Proposed Biosynthetic Routes

The biogenesis of volatile sulfur compounds can occur through several complex metabolic pathways, often involving amino acid catabolism or the transformation of other primary metabolites.

In garlic, the biosynthesis of the related compound allyl methyl sulfide (B99878) is well-understood. The primary precursor is the non-volatile compound S-allyl-L-cysteine sulfoxide (B87167) (alliin). nih.gov When garlic cloves are crushed, the enzyme alliinase is released, converting alliin (B105686) into the highly reactive intermediate allicin (B1665233). Allicin is unstable and quickly decomposes into a variety of sulfur-containing volatiles. One of its metabolic fates is the transformation into allyl mercaptan. frontiersin.org This intermediate is then methylated, a reaction involving S-adenosylmethionine, to form allyl methyl sulfide. researchgate.net

While this pathway is established for the 3-(methylthio)-1-propene isomer, a parallel pathway for this compound would necessitate a corresponding methylated precursor, which has not been identified in garlic.

The sulfur-containing amino acid L-methionine is a primary precursor for a wide range of VSCs in many microorganisms and plants. youtube.com Two principal catabolic routes are responsible for this transformation: the lyase pathway and the Ehrlich pathway.

Lyase Pathway: This route involves enzymes such as cystathionine (B15957) β-lyase or methionine-γ-lyase, which directly cleave L-methionine to produce methanethiol (B179389) (CH₃SH), α-ketobutyrate, and ammonia. nih.govresearchgate.net Methanethiol is a highly reactive and potent aroma compound itself and serves as a key building block for other VSCs, including dimethyl disulfide and dimethyl trisulfide, through oxidation reactions. researchgate.net

Ehrlich Pathway: This multi-step pathway begins with the transamination of L-methionine to its corresponding α-keto acid, 2-keto-4-methylthiobutyric acid (KMBA). researchgate.netnih.gov KMBA can then be further transformed through decarboxylation and subsequent reduction or oxidation to yield volatile compounds like methional, methionol, and methionic acid. nih.gov

A study of VSC production by Williopsis yeasts demonstrated the formation of a diverse range of sulfur compounds from L-methionine, explicitly including 3-(methylthio)-1-propene . nih.gov This indicates that pathways exist for the formation of the allyl sulfide backbone from methionine metabolism. The formation of the 2-methyl isomer could be hypothesized to occur via a similar pathway, potentially involving a branched-chain amino acid that undergoes analogous sulfur-related enzymatic transformations.

Table 1: Key Pathways in L-Methionine Catabolism Leading to VSCs

| Pathway | Key Enzymes (Examples) | Primary Sulfur Intermediate | Example End Products |

| Lyase Pathway | Methionine-γ-lyase, Cystathionine β-lyase | Methanethiol | Dimethyl disulfide, Dimethyl trisulfide |

| Ehrlich Pathway | Aminotransferases, Decarboxylases, Dehydrogenases | 2-keto-4-methylthiobutyric acid (KMBA) | Methional, Methionol, 3-(methylthio)-1-propene nih.gov |

Isoprenoids are a vast and diverse class of natural products built from five-carbon (C5) precursor units. frontiersin.org There are two main biosynthetic routes for these C5 units: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.gov These pathways generate the universal isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). youtube.com

The molecular structure of this compound (C₅H₁₀S) features a five-carbon skeleton identical to that of isoprene, the fundamental unit of isoprenoids. chembk.comnih.gov The "2-methyl" substitution pattern is characteristic of the branched C5 structure of IPP and DMAPP. This structural similarity suggests a plausible, though not definitively proven, biosynthetic link. In this hypothetical route, a C5 precursor like DMAPP could undergo an enzymatic reaction where the diphosphate group is displaced by a methylthio (–SCH₃) group, potentially derived from methionine metabolism.

While the direct synthesis of this compound from isoprenoid precursors is not documented, the incorporation of sulfur into larger isoprenoid structures is known in nature, highlighting the chemical feasibility of such transformations in related products. wikipedia.org

Comparative Analysis of Occurrence in Diverse Natural Sources

The distribution of volatile compounds varies significantly across different biological sources. While data for this compound is scarce, its isomer, 3-(methylthio)-1-propene (allyl methyl sulfide), has been identified in several plants, particularly within the Allium genus. A comparative analysis underscores its prevalence in these specific sources.

Table 2: Documented Natural Occurrence of 3-(Methylthio)-1-propene (Allyl Methyl Sulfide)

| Natural Source | Family | Common Name | Reference(s) |

| Allium sativum | Amaryllidaceae | Garlic | foodb.cahmdb.cathegoodscentscompany.com |

| Allium cepa | Amaryllidaceae | Onion | foodb.cahmdb.cathegoodscentscompany.com |

| Allium fistulosum | Amaryllidaceae | Welsh Onion | foodb.ca |

| Allium porrum | Amaryllidaceae | Leek | thegoodscentscompany.com |

| Zingiber officinale | Zingiberaceae | Ginger | hmdb.ca |

Note: The scientific literature reviewed did not provide documented natural occurrences for the specific isomer this compound. The table reflects data available for the closely related and more commonly found isomer, 3-(methylthio)-1-propene.

Advanced Analytical Characterization Techniques for 2 Methyl 3 Methylthio 1 Propene

Chromatographic Separation Methodologies

Chromatographic techniques are essential for isolating 2-Methyl-3-(methylthio)-1-propene from complex matrices, allowing for its accurate identification and quantification. Given its volatile nature, gas chromatography is the method of choice.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. In this method, the compound is first separated from other components in a mixture based on its boiling point and interaction with a stationary phase in a capillary column. Following separation, it enters a mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound is characterized by a specific fragmentation pattern that allows for its unambiguous identification. The National Institute of Standards and Technology (NIST) provides reference mass spectrum data for this compound. nist.gov The key is to observe the molecular ion peak and the characteristic fragment ions that correspond to the loss of specific parts of the molecule, such as methyl or methylthio groups.

Table 1: Key Mass Spectrum Data for this compound (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

|---|---|---|

| 41 | 100.0 | [C₃H₅]⁺ |

| 102 | 55.0 | [C₅H₁₀S]⁺ (Molecular Ion) |

| 47 | 45.0 | [CH₃S]⁺ |

| 55 | 40.0 | [C₄H₇]⁺ |

| 87 | 35.0 | [M-CH₃]⁺ |

Data sourced from NIST Mass Spectrometry Data Center. nist.gov

Comprehensive Two-Dimensional Gas Chromatography (GC × GC) for Sulfur Profiling

For exceptionally complex samples where one-dimensional GC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GC × GC) offers significantly enhanced separation power. researchgate.net This technique subjects the entire sample to two distinct chromatographic separations in a single analysis. dntb.gov.ua The effluent from the first column is continuously trapped, concentrated, and then rapidly injected into a second, shorter column with a different stationary phase.

This "orthogonal" separation provides a much higher peak capacity, spreading co-eluting compounds from the first dimension into a two-dimensional chromatogram. For sulfur profiling, GC × GC is particularly advantageous as it can separate isomeric sulfur compounds and resolve them from overlapping matrix components. researchgate.net When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), GC × GC-TOFMS becomes one of the most powerful tools for analyzing trace-level volatile and semi-volatile compounds in complex mixtures. dntb.gov.ua While specific studies focusing solely on this compound using GC x GC are not prevalent, the technique's proven ability to deconstruct complex volatile profiles makes it an ideal application for its analysis in intricate matrices like food aromas or petroleum products. researchgate.net

Headspace Solid-Phase Microextraction (HS-SPME) Coupled Techniques

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is frequently coupled with GC-MS for the analysis of volatile and semi-volatile compounds. nih.govepa.gov The method involves exposing a fused silica (B1680970) fiber coated with a polymeric stationary phase to the headspace (the gas phase above the sample) of a solid or liquid sample. epa.gov Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed and concentrated onto the fiber coating.

After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted directly into the hot injector of a gas chromatograph, where the concentrated analytes are thermally desorbed for analysis. nih.gov The choice of fiber coating is crucial for selective and efficient extraction. For general profiling of volatile sulfur compounds, a polydimethylsiloxane (B3030410) (PDMS) or a mixed-phase fiber like Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) is often employed. nih.gov HS-SPME-GC-MS is a powerful combination that enhances detection limits down to the parts-per-trillion (ppt) level, making it highly suitable for trace analysis of this compound in various samples. epa.govfrontiersin.org

Spectroscopic Characterization

While chromatography separates the compound, spectroscopy provides detailed information about its molecular structure, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons: the vinyl protons (=CH₂), the methylene (B1212753) protons (-S-CH₂-), the vinyl methyl protons (C=C-CH₃), and the thiomethyl protons (-S-CH₃). The chemical shift, integration (relative number of protons), and splitting pattern (spin-spin coupling) of each signal provide definitive structural information.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments. For this compound, five distinct signals would be expected, corresponding to the five carbon atoms in its structure. The chemical shifts are indicative of the carbon type (alkene, alkyl).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| =CH₂ | ~4.8 - 5.0 | ~112 |

| C=C(CH₃)₂ | - | ~142 |

| C=C(C H₃)₂ | ~1.8 | ~23 |

| -S-C H₂- | ~3.1 | ~40 |

| -S-CH₃ | ~2.1 | ~15 |

Note: These are predicted values based on standard chemical shift tables and data for structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" based on the molecule's functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational frequencies of bonds within the molecule. For this compound, key absorption bands would be expected for C-H stretching and bending, C=C stretching of the alkene group, and C-S stretching of the thioether group. spectrabase.com

Raman spectroscopy involves scattering of monochromatic light from a laser source. The resulting spectrum shows shifts in frequency that correspond to the vibrational modes. Raman is particularly sensitive to non-polar bonds, making it excellent for observing the C=C and C-S bonds. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| C-H Stretch (sp² carbon) | 3010 - 3095 | FT-IR, Raman |

| C-H Stretch (sp³ carbon) | 2850 - 3000 | FT-IR, Raman |

| C=C Stretch | 1640 - 1680 | FT-IR, Raman (strong) |

| C-H Bend (alkene) | 890 - 990 | FT-IR |

| C-S Stretch | 600 - 750 | FT-IR, Raman |

Note: These are general ranges for the specified functional groups.

Hyphenated Techniques for Trace Analysis and Structural Elucidation

The detection and characterization of volatile sulfur compounds like this compound, which are often present in minute quantities within complex sample matrices, necessitate analytical methods with high sensitivity and selectivity. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. These integrated systems provide comprehensive analysis, enabling both the separation of the target analyte from interfering compounds and its subsequent structural identification, even at trace levels. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O) are paramount in the fields of flavor and fragrance analysis, environmental monitoring, and metabolomics for the definitive identification of such compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates individual components of a mixture based on their volatility and interaction with a stationary phase. The eluting compounds then enter the mass spectrometer, which ionizes them, separates the resulting ions based on their mass-to-charge ratio (m/z), and generates a mass spectrum that serves as a chemical fingerprint.

The structural elucidation of this compound is confirmed by its electron ionization (EI) mass spectrum. The fragmentation pattern is characteristic of the molecule's structure. The molecular ion peak ([M]⁺) is observed at m/z 102, corresponding to its molecular weight. nist.gov Key fragment ions provide further structural information. For instance, the loss of a methyl group (•CH₃) results in a fragment at m/z 87, while the cleavage of the methylthio group (•SCH₃) leads to a prominent ion at m/z 55. The presence of these and other specific fragments allows for unambiguous identification when compared against spectral libraries like the NIST/EPA/NIH Mass Spectral Library. nist.govnist.gov

For extremely complex samples where co-elution might occur even with high-resolution capillary columns, two-dimensional gas chromatography (GCxGC-MS) can be employed. This powerful technique uses two different columns for enhanced separation, providing superior resolution and allowing for the isolation of trace analytes from a challenging matrix. nih.gov

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Interpretation |

|---|---|---|

| 41 | 100.0 | Allyl cation fragment [C₃H₅]⁺ |

| 102 | 55.2 | Molecular ion [M]⁺ |

| 55 | 49.9 | Fragment from loss of methylthio group [M-SCH₃]⁺ |

| 47 | 48.8 | Methylthio cation [CH₃S]⁺ |

| 87 | 47.5 | Fragment from loss of methyl group [M-CH₃]⁺ |

| 45 | 42.7 | [CHS]⁺ fragment |

| 74 | 31.0 | Fragment from McLafferty rearrangement |

Gas Chromatography-Olfactometry (GC-O)

While GC-MS provides structural identification, it does not give information about a compound's odor. Gas Chromatography-Olfactometry (GC-O) is a specialized technique that addresses this by directing the column effluent to both a chemical detector (like MS or a Flame Ionization Detector) and a sniffing port where a trained sensory panelist can detect and describe the odor of the eluting compounds. This is particularly vital for flavor and fragrance research, where the goal is to identify the specific molecules responsible for a particular aroma or off-flavor.

In studies of meat flavor, GC-O has been instrumental in identifying key odor-active sulfur compounds. Although research has often focused on related molecules, the methodology is directly applicable. For example, in the analysis of beef off-flavors, GC-O revealed several potent odorants. nist.govnih.gov An isomer, 1-(methylthio)-1-propene, was identified and described by panelists as having a "cabbage" and "garlic" odor. nist.govnih.gov This technique allows for the correlation of a specific peak in the chromatogram with a distinct sensory perception, helping to pinpoint the compounds of interest even if they are present at concentrations too low for easy detection by MS alone. The combination of retention time, mass spectral data, and odor description provides a powerful tool for identification.

| Compound | Retention Index (RI) | Odor Descriptor at Sniffing Port | Identification Method |

|---|---|---|---|

| Allyl methyl sulfide (B99878) | N/A | Garlic, solvent | GC-O, GC-MS |

| 1-(methylthio)propane | N/A | Garlic, cabbage, oxidized iron, rancid | GC-O, GC-MS |

| 1-(methylthio)-1-propene (Z) | N/A | Cabbage, garlic | GC-O, GC-MS (Tentative) |

| 2,3-butanedione | N/A | Buttery | GC-O, GC-MS |

N/A: Data not available in the cited source.

The successful application of these hyphenated techniques often relies on an effective sample preparation step to extract and concentrate the volatile compounds from the sample matrix. Solid Phase Microextraction (SPME) is a solvent-free method commonly coupled with GC-MS and GC-O for this purpose. It uses a coated fiber to adsorb analytes from a sample's headspace or liquid phase, which are then thermally desorbed into the GC injector. nist.govnih.gov This combination (e.g., SPME-GC-MS/O) provides the sensitivity required for trace analysis of compounds like this compound in complex food and environmental samples.

Computational Chemistry and Theoretical Studies of 2 Methyl 3 Methylthio 1 Propene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, balancing accuracy and computational cost. It is used to determine the electronic structure of molecules, providing a foundation for understanding their stability, reactivity, and spectroscopic properties.

DFT calculations are employed to solve the Schrödinger equation approximately, focusing on the electron density rather than the complex many-electron wavefunction. This approach allows for the detailed analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting chemical reactivity. nih.govchadsprep.com

For 2-methyl-3-(methylthio)-1-propene, the HOMO is expected to be a π-orbital associated with the electron-rich C=C double bond, with some contribution from the non-bonding electrons on the sulfur atom. The LUMO is anticipated to be the corresponding π* antibonding orbital. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more readily polarizable and reactive. hakon-art.com

A typical DFT study at a level like B3LYP/6-311+G(d,p) would yield the following representative orbital energies.

| Molecular Orbital | Calculated Energy (eV) | Description |

|---|---|---|

| LUMO | -0.58 | π* antibonding orbital of the C=C bond |

| HOMO | -8.95 | π bonding orbital of the C=C bond with p-orbital contribution from sulfur |

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction. By locating the transition state (TS)—the highest energy point along the reaction coordinate—the activation energy (Ea) can be calculated, providing insight into the reaction kinetics. researchgate.net For instance, the electrophilic addition of an acid (H-X) to the double bond of this compound can be modeled.

The reaction would proceed through a transition state leading to a carbocation intermediate, followed by the addition of the nucleophile. DFT calculations can determine the energies of the reactant, transition state, intermediate, and product, thus constructing a complete reaction energy profile. These calculations can predict the regioselectivity of the reaction (i.e., whether the electrophile adds to the C1 or C2 carbon), typically favoring the formation of the more stable tertiary carbocation.

Below is an illustrative energy profile for a hypothetical electrophilic addition reaction.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + H-X) | 0.0 |

| Transition State (TS) | +15.5 |

| Intermediate (Carbocation) | +5.2 |

| Product | -12.8 |

Molecules with single bonds can exist in different spatial arrangements, known as conformations or rotamers, due to rotation around these bonds. msu.edu For this compound, rotation around the C2-C3 and C3-S bonds is of particular interest. DFT calculations can be used to perform a potential energy surface scan by systematically rotating a specific dihedral angle and calculating the energy at each step. This process identifies the most stable (lowest energy) conformers and the energy barriers that separate them. nih.gov

The analysis would likely reveal that staggered conformations are more stable than eclipsed ones due to reduced steric hindrance. The relative orientation of the bulky methyl and methylthio groups will significantly influence the conformational landscape. The most stable conformer would likely position these groups to minimize steric repulsion.

The following table summarizes the results of a hypothetical DFT conformational analysis.

| Dihedral Angle (C1-C2-C3-S) | Conformer Type | Relative Energy (kcal/mol) |

|---|---|---|

| ~60° | Gauche | 0.8 |

| 180° | Anti | 0.0 |

| ~300° (-60°) | Gauche | 0.8 |

| 0°/120°/240° | Eclipsed (Transition States) | 3.5 - 4.5 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a collection of atoms, MD provides a trajectory that describes the positions and velocities of atoms over time. This method is particularly useful for understanding the dynamic properties of molecules in different environments, such as in solution. researchgate.net

An MD simulation of this compound, typically in a solvent like water or chloroform, would reveal information about its solvation structure, diffusion, and intramolecular motions. Such simulations rely on a force field, a set of parameters that describes the potential energy of the system. For organosulfur compounds, force fields like OPLS-AA or GAFF are commonly employed. rsc.org The simulation would track how the molecule samples different conformations over time, providing insights that are complementary to the static picture from DFT calculations.

A typical set of parameters for an MD simulation is presented below.

| Parameter | Value/Setting |

|---|---|

| Force Field | OPLS-AA |

| Solvent | Chloroform (box) |

| Ensemble | NPT (Isothermal-Isobaric) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Quantum Chemical Calculations for Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. mdpi.com These indices are calculated from electronic properties, such as the energies of the frontier molecular orbitals (HOMO and LUMO), and are used to predict how a molecule will behave in a chemical reaction. researchgate.net

Key reactivity descriptors include:

Chemical Potential (μ): Related to the "escaping tendency" of an electron from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

Fukui Functions (f(r)): Identify the most reactive sites within a molecule for nucleophilic or electrophilic attack.

These descriptors provide a quantitative basis for understanding the molecule's reactivity patterns. For this compound, the calculations would likely indicate that the C=C double bond is the primary site for electrophilic attack.

| Descriptor | Definition | Illustrative Value |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.77 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 4.19 eV |

| Global Softness (S) | 1 / (2η) | 0.12 eV-1 |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.72 eV |

Predictive Modeling of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the isotropic magnetic shielding of nuclei. researchgate.net

To predict the ¹H and ¹³C NMR spectra, the geometry of this compound is first optimized using DFT. Then, a GIAO calculation is performed at the same level of theory to obtain the absolute shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Such predictions can help assign peaks in an experimental spectrum and can be used to distinguish between different isomers or conformers. uncw.edu

The table below shows a comparison of hypothetical experimental shifts and those predicted by a DFT-GIAO calculation.

| Atom | Hypothetical Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| ¹H (C1-H) | 4.85 | 4.92 |

| ¹H (C1-H') | 4.78 | 4.85 |

| ¹H (C2-CH₃) | 1.75 | 1.80 |

| ¹H (C3-H₂) | 3.15 | 3.21 |

| ¹H (S-CH₃) | 2.10 | 2.15 |

| ¹³C (C1) | 112.5 | 113.8 |

| ¹³C (C2) | 142.0 | 143.2 |

| ¹³C (C2-CH₃) | 22.1 | 22.9 |

| ¹³C (C3) | 38.5 | 39.4 |

| ¹³C (S-CH₃) | 15.4 | 16.1 |

Applications in Chemical Synthesis and Materials Science Research

Role as a Versatile Synthetic Intermediate

While specific research detailing the extensive use of 2-Methyl-3-(methylthio)-1-propene as a versatile synthetic intermediate is not broadly available in the provided search results, the general class of organosulfur compounds to which it belongs is widely recognized for this role. For instance, related compounds like 3-ethylthio-2-methyl-1-propene are utilized in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai The reactivity of the double bond and the sulfur atom in these types of molecules allows for a variety of chemical transformations, making them valuable building blocks in organic synthesis. The structural similarity suggests that this compound could similarly serve as a precursor in multi-step synthetic pathways.

Building Block for the Construction of Complex Organic Molecules

The utility of organosulfur compounds extends to the construction of complex organic molecules. mdpi.comfrontiersin.org The sulfur-containing functional group can be strategically manipulated or used to direct the formation of new carbon-carbon or carbon-heteroatom bonds. While direct examples of the use of this compound in the synthesis of specific complex natural products or pharmaceuticals are not detailed in the search results, its potential as a building block is implicit in the general reactivity of allyl sulfides. These compounds can participate in various reactions, such as additions, cycloadditions, and rearrangements, to create more intricate molecular architectures. The presence of both a double bond and a thioether provides multiple reaction sites for chemists to exploit.

Potential in Polymerization Processes and Polymer Design

The vinyl group in this compound suggests its potential as a monomer in polymerization processes. A related compound, 1-Propene, 1-(methylthio)-, is noted for its use as a monomer in the manufacturing of polymers like polypropylene, where its structure allows for the formation of long, durable polymer chains. lookchem.com This suggests that this compound could also be explored for the creation of novel polymers with specific properties imparted by the sulfur-containing side chain. The presence of sulfur in the polymer backbone or as a pendant group can influence the material's thermal stability, refractive index, and affinity for metals, opening avenues for the design of specialized polymers. cymitquimica.com

Exploration in Advanced Materials Science Applications

The exploration of organosulfur compounds in advanced materials science is an active area of research. mdpi.com The incorporation of sulfur-containing moieties, such as the methylthio group in this compound, into materials can lead to unique electronic, optical, or mechanical properties. While specific applications for polymers derived from this compound are not explicitly mentioned in the search results, the broader class of sulfur-containing polymers is investigated for applications such as high refractive index lenses, membranes, and specialty coatings. The inherent properties of the sulfur atom, including its polarizability and ability to coordinate with metals, make it a valuable component in the design of advanced materials.

Contribution to Flavor and Aroma Chemistry Research

Sulfur-containing compounds are well-known for their significant contributions to the flavor and aroma of many foods. A related compound, 3-(Methylthio)-1-propene, is described as having an alliaceous, garlic, and onion-like taste and has been detected in foods such as garlic, ginger, and onions. hmdb.cafoodb.ca Another isomer, 1-(methylthio)-1-propene, is used as a flavoring agent in food products. lookchem.com Research into the volatile compounds of fresh beef has identified 1-(methylthio)-1-propene (Z) as one of the odor-active compounds. researchgate.netcsic.es The study of such compounds is crucial for understanding and recreating the complex flavor profiles of various foods. While the specific flavor profile of this compound is not detailed, its structural similarity to known flavor compounds suggests it could be a subject of interest in flavor and aroma chemistry research.

Investigation of Biological Activities in Derived/Related Systems (e.g., antimicrobial)

Organosulfur compounds, particularly those found in plants of the Allium genus like garlic and onion, have been extensively studied for their biological activities. mdpi.comfrontiersin.org Compounds such as allicin (B1665233) and its derivatives have demonstrated significant antibacterial properties against a broad spectrum of both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains. mdpi.comfrontiersin.orgnih.gov These compounds can exhibit bactericidal, antibiofilm, antitoxin, and anti-quorum sensing activities. researchgate.netnih.gov The mechanism of action often involves the reaction of the organosulfur compounds with the sulfhydryl groups of bacterial enzymes. nih.gov While research specifically on the antimicrobial properties of this compound is not present in the search results, the established biological activity of structurally related organosulfur compounds provides a strong rationale for investigating it and its derivatives for similar properties.

Environmental Chemistry and Degradation Studies

Atmospheric Degradation Pathways of Organosulfur Compounds

Organosulfur compounds released into the atmosphere are subject to degradation primarily through reactions with key oxidants. The atmospheric lifetime and degradation pathways of a specific compound like 2-Methyl-3-(methylthio)-1-propene are determined by its chemical structure, particularly the presence of a double bond and a thioether group. The primary atmospheric sinks for such compounds are reactions with the hydroxyl radical (•OH) during the daytime, the nitrate (B79036) radical (NO₃•) during the nighttime, and ozone (O₃). oup.com

The reaction with the hydroxyl radical is often the dominant degradation pathway for unsaturated compounds in the sunlit atmosphere. For this compound, the •OH radical can either add to the carbon-carbon double bond or abstract a hydrogen atom from the methyl or allyl groups. The addition to the double bond is typically the faster reaction.

Ozonolysis, the reaction with ozone, is another significant degradation pathway for alkenes. This reaction cleaves the double bond, leading to the formation of carbonyl compounds and a Criegee intermediate. The atmospheric reactions of Criegee intermediates are of significant interest as they can influence the formation of other atmospheric constituents, including sulfuric acid. copernicus.orgcopernicus.org

The nitrate radical, most abundant during the night, also reacts with unsaturated compounds and can be a significant loss process for this compound, especially in polluted environments with high NOx concentrations.

Oxidation can also occur at the sulfur atom, converting the sulfide (B99878) to a sulfoxide (B87167), which can be further oxidized to a sulfone. The relative importance of these different pathways depends on the atmospheric concentrations of the oxidants and the specific rate constants for each reaction.

Table 1: Major Atmospheric Degradation Reactions for Unsaturated Organosulfur Compounds

| Reactant | Reaction Type | Typical Products | Atmospheric Conditions |

|---|---|---|---|

| Hydroxyl Radical (•OH) | Addition to C=C bond / H-abstraction | Carbonyls, Hydroxy-thioethers | Primarily Daytime |

| Ozone (O₃) | Ozonolysis (cleavage of C=C bond) | Carbonyls, Criegee Intermediates | Day and Night |

Formation and Fate of Environmental Metabolites

The atmospheric degradation of this compound results in a variety of intermediate and final products, known as environmental metabolites. The specific metabolites formed depend on the degradation pathway.

From C=C Bond Oxidation: The reaction of •OH with the double bond, followed by reaction with O₂, leads to the formation of peroxy radicals, which can then react further to form a range of oxygenated products. Ozonolysis leads to the cleavage of the double bond, which for this compound would be expected to produce methacrolein (B123484) and methylthiomethanal, along with the corresponding Criegee intermediates.

From Sulfur Atom Oxidation: Direct oxidation of the sulfur atom leads to the formation of 2-methyl-3-(methylsulfinyl)-1-propene (a sulfoxide) and, upon further oxidation, 2-methyl-3-(methylsulfonyl)-1-propene (a sulfone). These oxidized products have different chemical and physical properties, such as lower volatility and higher water solubility, compared to the parent compound.

Secondary Reactions and Aerosol Formation: The degradation products can undergo further reactions. For example, some oxygenated intermediates can react with sulfuric acid, which is formed from the oxidation of SO₂, to produce organosulfates. copernicus.orgresearchgate.net These low-volatility compounds can partition into the particle phase, contributing to the formation and growth of secondary organic aerosol (SOA). copernicus.orgcopernicus.org The formation of SOA from VOSCs is a critical process influencing climate and air quality. oup.com

Table 2: Potential Environmental Metabolites of this compound

| Parent Compound | Degradation Pathway | Potential Metabolite | Chemical Class |

|---|---|---|---|

| This compound | Ozonolysis | Methacrolein | Aldehyde |

| This compound | Ozonolysis | Methylthiomethanal | Thioaldehyde |

| This compound | Sulfur Oxidation | 2-Methyl-3-(methylsulfinyl)-1-propene | Sulfoxide |

| 2-Methyl-3-(methylsulfinyl)-1-propene | Sulfur Oxidation | 2-Methyl-3-(methylsulfonyl)-1-propene | Sulfone |

Contribution to Volatile Organic Compound (VOC) Profiles from Chemical Degradation

Volatile organic compounds (VOCs) are key precursors to the formation of tropospheric ozone and secondary organic aerosols. nih.gov this compound is itself a VOSC, contributing to the total VOC burden in the atmosphere. mdpi.com The study of VOC profiles, or the "volatilome," is crucial for understanding atmospheric processes and for identifying sources of pollution. nih.govresearchgate.net

The chemical degradation of this compound transforms it into a suite of new compounds, many of which are also volatile. researchgate.net For instance, the formation of volatile aldehydes and ketones like methacrolein during its oxidation directly alters the composition of the atmospheric VOC profile.

The degradation process represents a chemical evolution of the VOC profile over time. As the parent compound is consumed, the concentrations of its first-generation products increase. These products are then themselves subject to further degradation, leading to a complex cascade of reactions. This evolving mixture of VOCs can have ongoing impacts on atmospheric chemistry, such as influencing the oxidizing capacity of the atmosphere and contributing to the formation of new particles. researchgate.net

Mechanisms of Sulfur Dioxide (SO₂) Formation from Volatile Organosulfur Compounds

A critical aspect of the atmospheric chemistry of VOSCs is their role as a source of sulfur dioxide (SO₂). copernicus.org The oxidation of the sulfur atom in this compound is the primary pathway leading to SO₂ formation.

The mechanism is thought to proceed through the formation of sulfoxides and sulfones as intermediates. These oxidized sulfur compounds can then undergo further reactions, leading to the cleavage of the carbon-sulfur bonds and the release of SO₂. For example, the reaction of a thioether with •OH can lead to an adduct that, in the presence of oxygen, can decompose to yield an SO₂ molecule and various carbon-containing fragments.

Another significant mechanism involves the reaction of stabilized Criegee intermediates (sCIs), formed during the ozonolysis of alkenes, with SO₂ that is already present in the atmosphere. copernicus.orgcopernicus.org This reaction produces sulfuric acid (H₂SO₄) directly and can significantly enhance the formation of new aerosol particles. copernicus.orgresearchgate.net While this pathway consumes existing SO₂, the parent VOSC ultimately contributes to the atmospheric sulfur burden through its own oxidation.

Once formed, SO₂ is further oxidized in the gas phase by •OH or in the aqueous phase within cloud droplets to form sulfuric acid. bibliotekanauki.pl Sulfuric acid and its neutralized salts (sulfates) are major components of atmospheric aerosols, which have significant impacts on the Earth's radiative balance by scattering sunlight and acting as cloud condensation nuclei. nih.gov

Research on Derivatives and Analogues of 2 Methyl 3 Methylthio 1 Propene

Synthesis and Characterization of Novel Organosulfur Propene Derivatives

The synthesis of novel derivatives based on the organosulfur propene framework is a cornerstone of advancing chemical libraries for various applications. Researchers employ a range of synthetic strategies to modify the basic structure of alkenyl sulfides, aiming to create functionalized molecules with unique properties. These methods often leverage the reactivity of the alkene and thioether moieties.

A significant approach involves the base-mediated condensation of active methylene (B1212753) compounds with reagents like (het)aryl/alkyl dithioesters. This strategy leads to the formation of highly functionalized organosulfur intermediates that are pivotal for further chemical transformations. For example, polarized ketene (B1206846) dithioacetals, derived from such condensations, serve as versatile templates for synthesizing a wide range of compounds.

The characterization of these newly synthesized derivatives is a critical step, confirming their molecular structure and purity. A combination of modern spectroscopic and analytical techniques is employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the precise connectivity of atoms and the stereochemistry of the molecule.

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the presence of specific functional groups, such as C=C double bonds and C-S bonds.

Elemental Analysis: Determines the elemental composition of the compound, which is compared against the theoretical values for the proposed structure.

One area of research focuses on creating N-acyl-L-valine derivatives that incorporate a sulfonyl moiety, demonstrating the integration of amino acid structures with organosulfur components. mdpi.com In a synthetic pathway, an L-valine residue is coupled with a molecule containing a sulfonyl group, such as 4-[(4-bromophenyl)sulfonyl]benzoyl chloride. mdpi.com The resulting N-acyl-α-amino acids are characterized spectroscopically to confirm their complex structures. mdpi.com

Investigation of Structurally Modified Alkenyl Sulfides (e.g., 3-Ethylthio-2-methyl-1-propene)

The investigation of structurally modified alkenyl sulfides, such as 3-Ethylthio-2-methyl-1-propene, provides insight into how small structural changes influence chemical properties and reactivity. This analogue differs from 2-Methyl-3-(methylthio)-1-propene by the substitution of a methylthio group with an ethylthio group.

This compound is a member of the organosulfur class and is of interest for its potential use as an intermediate in the synthesis of more complex molecules for fields like materials science and pharmaceuticals. ontosight.ai Its chemical structure consists of a propene backbone with an ethylthio group at the 3-position and a methyl group at the 2-position. ontosight.ai

Synthesis of 3-Ethylthio-2-methyl-1-propene can be accomplished through established organic chemistry routes. ontosight.ai Common methods include the alkylation of thiols with appropriate alkenyl halides or the reaction of alkyl halides with thiourea (B124793) followed by hydrolysis under alkaline conditions. ontosight.ai These methods provide reliable access to this class of compounds for further study and application. The investigation of such analogues is crucial for understanding structure-activity relationships within this family of organosulfur compounds.

Below is a table summarizing the key properties of 3-Ethylthio-2-methyl-1-propene.

| Property | Value |

| Chemical Formula | C₆H₁₂S nih.gov |

| Molecular Weight | 116.23 g/mol nih.gov |

| IUPAC Name | 3-ethylsulfanyl-2-methylprop-1-ene nih.gov |

| CAS Number | 37851-04-0 nist.gov |

| Physical State | Liquid (presumed) |

| Boiling Point | Data not available |

| Solubility | Insoluble in water (predicted) |

Exploration of Thietanes and Other Cyclic Thioether Analogues

The propene unit within alkenyl sulfides serves as a key precursor for the synthesis of cyclic thioethers, most notably thietanes—four-membered rings containing one sulfur atom. These strained heterocyclic systems are of significant interest in medicinal chemistry.

One of the primary methods for constructing the thietane (B1214591) ring from alkene precursors is the thia-Paternò–Büchi reaction . This photochemical [2+2] cycloaddition involves the reaction of an alkene with a thiocarbonyl compound. nih.gov The alkene's double bond reacts directly with the C=S double bond of the thioketone or related species upon photoirradiation to form the thietane ring. This method allows for the direct conversion of open-chain precursors into cyclic analogues.

Another established route involves intramolecular cyclization. For instance, a precursor molecule containing both a thiol group and a leaving group on a propyl backbone can undergo intramolecular nucleophilic substitution to form the thietane ring. A related strategy involves the ring-opening of a three-membered heterocycle, like an oxirane, by a sulfur nucleophile. The reaction of a halomethyloxirane with a source of hydrogen sulfide (B99878) can lead to a mercaptoalkanol intermediate, which then cyclizes to form a thietane-3-ol. nih.gov

These synthetic strategies highlight the versatility of alkenyl sulfide derivatives as starting materials for accessing complex cyclic structures like thietanes, which are otherwise challenging to synthesize. nih.gov

Studies on Sulfur-Containing Heterocyclic Systems (e.g., thiophenes, tetrazines, pyrazoles) Derived from Organosulfur Precursors

Organosulfur propene derivatives are highly valuable precursors for the synthesis of a wide variety of sulfur-containing heterocyclic systems. thieme-connect.de These heterocycles form the core of many pharmaceuticals, agrochemicals, and materials. thieme-connect.de The reactivity of the organosulfur precursor can be precisely controlled to yield different five- and six-membered rings.

A powerful class of intermediates for this purpose is 1,3-bis(het)aryl-3-(methylthio)-2-propenones . These compounds, derived from the condensation of ketones with dithioesters, are versatile building blocks for the regioselective synthesis of heterocycles like pyrazoles and thiophenes. thieme-connect.de

Synthesis of Pyrazoles: The reaction of a 3-(methylthio)-2-propenone derivative with hydrazine (B178648) hydrate (B1144303) leads to the formation of substituted pyrazoles. The reaction proceeds via a condensation-cyclization sequence where the hydrazine attacks the carbonyl carbon and subsequently displaces the methylthio group to close the ring.

Synthesis of Thiophenes: Substituted thiophenes can also be synthesized from organosulfur precursors. While multiple routes exist, transition-metal-catalyzed intramolecular C–S bond formation is a prominent method. thieme-connect.de This involves creating a suitable precursor that can undergo cyclization via cross-coupling or C-H bond functionalization to form the thiophene (B33073) ring. thieme-connect.de

The development of new synthetic methods using easily accessible organosulfur starting materials is critical for generating diverse libraries of heterocyclic compounds for screening in drug discovery and materials science. thieme-connect.de Cascade reactions, where multiple bonds are formed in a single pot, are particularly efficient and are often employed in the synthesis of complex heterocycles from simple organosulfur substrates. arkat-usa.org

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Stereoselective Synthesis Methods

The current synthetic routes to 2-methyl-3-(methylthio)-1-propene and related allylic sulfur compounds often lack stereocontrol, yielding racemic mixtures. The development of novel, efficient, and stereoselective synthesis methods is a critical area for future research. The ability to selectively synthesize specific enantiomers or diastereomers would enable a more precise investigation of their biological activities and sensory properties. Future work could focus on asymmetric catalysis, employing chiral transition metal complexes or organocatalysts to control the stereochemical outcome of key bond-forming reactions. Additionally, the exploration of biocatalytic approaches, using enzymes to catalyze the formation of the carbon-sulfur bond with high stereospecificity, presents a promising and sustainable alternative to traditional chemical synthesis.

Deeper Mechanistic Understanding of Complex Reactions

This compound can participate in a variety of complex chemical reactions, including rearrangements, oxidations, and additions. A deeper mechanistic understanding of these transformations is essential for controlling reaction outcomes and designing new synthetic applications. For instance, the-sigmatropic rearrangement of the corresponding sulfoxide (B87167) is a known process, but the influence of substituents and reaction conditions on the reaction kinetics and selectivity is not fully understood. Future research should employ a combination of experimental techniques, such as kinetic studies, isotopic labeling, and in-situ spectroscopic analysis, alongside computational modeling to elucidate reaction pathways, identify transient intermediates, and map out potential energy surfaces. This knowledge will be invaluable for the rational design of new synthetic methodologies that leverage the unique reactivity of this compound.

Identification of Additional Biogenic Sources and Pathways

While this compound has been identified as a volatile component in some plants and microorganisms, its full distribution in nature and the diversity of its biosynthetic pathways are likely underexplored. Future research should focus on comprehensive metabolomic studies of a wider range of organisms, including plants, fungi, and bacteria, to identify new biogenic sources. The use of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) coupled with stable isotope tracing, can help to elucidate the metabolic precursors and enzymatic reactions involved in its formation. Uncovering novel biosynthetic pathways could not only enhance our understanding of chemical ecology but also provide new biocatalytic tools for the sustainable production of this and related sulfur compounds.

Advanced Characterization of Trace Amounts in Complex Matrices

The detection and quantification of this compound, often present at trace levels in complex matrices such as food, beverages, and biological samples, pose a significant analytical challenge. The development of more sensitive and selective analytical methods is crucial for accurately assessing its contribution to aroma profiles and for its potential use as a biomarker. Future research should focus on advancements in sample preparation techniques, such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE), to improve extraction efficiency and minimize matrix effects. Furthermore, the application of multidimensional gas chromatography (MDGC) and high-resolution mass spectrometry (HRMS) can provide enhanced separation and identification capabilities, enabling the unambiguous characterization of this compound in even the most complex samples.

Integration of Computational Studies for Predictive Chemical Design

Computational chemistry offers powerful tools for predicting the properties, reactivity, and spectroscopic signatures of molecules like this compound. The integration of computational studies with experimental work can accelerate the discovery and design of new applications. Future research should utilize quantum chemical methods, such as density functional theory (DFT), to model reaction mechanisms, predict spectroscopic data (e.g., NMR, IR, and mass spectra) for structural elucidation, and calculate key physicochemical properties. Furthermore, molecular modeling and quantitative structure-activity relationship (QSAR) studies could be employed to predict the biological activity or sensory properties of novel derivatives, guiding synthetic efforts towards compounds with desired characteristics. This predictive power can significantly reduce the experimental effort required for the development of new functional molecules.

Expansion of Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This compound, with its potential biogenic origins, could serve as a renewable platform molecule for the synthesis of other valuable chemicals. Future research should explore its use as a starting material in sustainable synthetic transformations, such as atom-economical addition reactions and catalytic processes that minimize waste. Its role as a potential green solvent or as a precursor to biodegradable polymers or agrochemicals could also be investigated. By leveraging its unique chemical structure and reactivity, new, more environmentally benign chemical processes and products can be developed, contributing to a more sustainable chemical industry.

Q & A

Q. What are the effective synthetic routes for 2-Methyl-3-(methylthio)-1-propene, and what reaction conditions optimize yield?

A common approach involves nucleophilic substitution or condensation reactions. For example, reacting a methylthio-containing aldehyde with a methyl-substituted propenyl precursor in the presence of a base (e.g., potassium carbonate) in dichloromethane at room temperature can yield the target compound. Optimizing stoichiometry (1:1.2 molar ratio of aldehyde to propenyl precursor) and using anhydrous conditions minimizes side reactions like hydrolysis. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity .

Q. How should researchers characterize the purity and structure of this compound post-synthesis?

Critical techniques include:

- NMR Spectroscopy : H and C NMR to confirm backbone structure and substituent positions.

- IR Spectroscopy : Identification of C=S (610–680 cm) and C=C (1640–1680 cm) stretches.

- Mass Spectrometry (MS) : Molecular ion peak (M) matching the molecular weight (e.g., 128.19 g/mol inferred from analogous compounds) .

- Chromatography : GC-MS or HPLC to quantify purity (>95%) and detect impurities .

Q. What are the key stability considerations for storing this compound, and how can degradation be minimized?

Store in amber glassware under inert gas (N/Ar) at 2–8°C to prevent oxidation of the methylthio group. Avoid exposure to moisture (use molecular sieves) and light, as UV radiation can induce polymerization. Regular stability testing via TLC or GC-MS is recommended .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in different chemical environments?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic attack sites, such as the electron-rich double bond or sulfur atom. Solvent effects (PCM models) and transition-state analysis help predict regioselectivity in reactions like epoxidation or hydrohalogenation. Validation via experimental kinetic studies (e.g., monitoring reaction rates with NMR) is critical .

Q. What strategies resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

Q. How to design experiments to investigate electrophilic addition pathways of this compound with various reagents?

- Step 1 : Screen reagents (e.g., HBr, HOCl) under controlled temperatures (−20°C to 60°C) to favor Markovnikov or anti-Markovnikov products.

- Step 2 : Use in-situ IR or Raman spectroscopy to monitor intermediate formation.

- Step 3 : Isolate products via flash chromatography and compare with computational predictions .

Q. What mechanistic insights explain the oxidation of the methylthio group in this compound, and how to control selectivity?

Controlled oxidation with HO in THF converts –SCH to –SOCH. Selectivity depends on reaction time and oxidant equivalents (e.g., 2 equivalents for sulfoxide, 4 equivalents for sulfone). Mechanistic studies using O-labeled HO and EPR spectroscopy can detect radical intermediates .

Retrosynthesis Analysis